Propyl 4-(2-methoxy-2-oxoethoxy)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.
Major Products:
Oxidation: 4-(2-methoxy-2-oxoethoxy)benzoic acid.
Reduction: Propyl 4-(2-methoxy-2-hydroxyethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the manufacture of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of Propyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 4-(2-methoxy-2-oxoethoxy)benzoate
- Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate
- Butyl 4-(2-methoxy-2-oxoethoxy)benzoate
Comparison: Propyl 4-(2-methoxy-2-oxoethoxy)benzoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl ester exhibits distinct physicochemical properties that make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
propyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-8-17-13(15)10-4-6-11(7-5-10)18-9-12(14)16-2/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFOCJNCFOARCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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